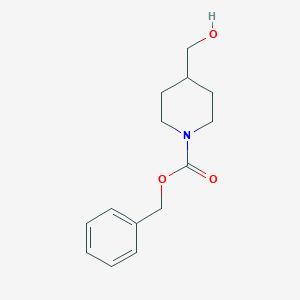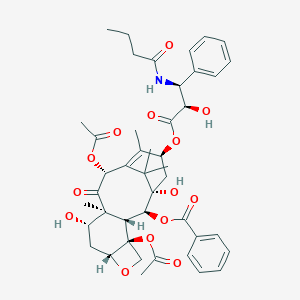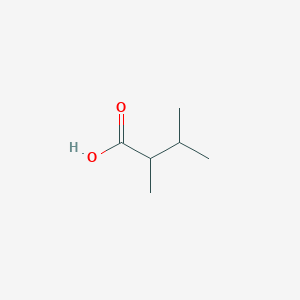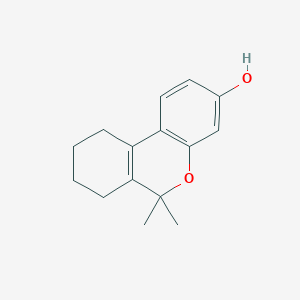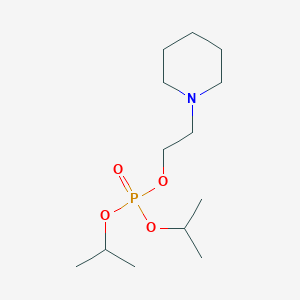
Phosphoric acid, diisopropyl 2-piperidinoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIPEA is a versatile compound that has found extensive use in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination.
Mécanisme D'action
DIPEA is a non-nucleophilic base that deprotonates acids by accepting a proton. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. DIPEA is highly basic and can abstract acidic protons from a wide range of substrates.
Effets Biochimiques Et Physiologiques
DIPEA is not a drug and does not have any known biochemical or physiological effects. It is a chemical reagent that is used in organic synthesis and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
DIPEA is a highly versatile compound that has found extensive use in organic synthesis. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. However, DIPEA has limitations in some reactions, and its use can lead to unwanted side reactions.
Orientations Futures
DIPEA has been extensively studied and used in various fields of chemistry. However, there is still scope for further research on its use in organic synthesis, medicinal chemistry, and material science. Future research could focus on developing new synthetic methodologies using DIPEA, exploring its use in new applications, and improving its efficiency and selectivity in reactions.
In conclusion, DIPEA is a highly versatile compound that has found extensive use in organic synthesis and other applications. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. Further research on DIPEA could lead to new synthetic methodologies and applications in various fields of chemistry.
Méthodes De Synthèse
DIPEA is synthesized by reacting piperidine with diisopropyl phosphoramidite in the presence of a catalyst. This reaction is carried out in an inert atmosphere, and the product is purified by distillation or chromatography. The yield of DIPEA is typically high, and the product is of high purity.
Applications De Recherche Scientifique
DIPEA has found extensive use in organic synthesis as a base. It is used to deprotonate acids, remove acidic protons, and catalyze reactions. It is also used as a solvent for a variety of reactions. DIPEA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
17875-13-7 |
|---|---|
Nom du produit |
Phosphoric acid, diisopropyl 2-piperidinoethyl ester |
Formule moléculaire |
C13H28NO4P |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)17-19(15,18-13(3)4)16-11-10-14-8-6-5-7-9-14/h12-13H,5-11H2,1-4H3 |
Clé InChI |
IGMOFXNSLOAEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
SMILES canonique |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Autres numéros CAS |
17875-13-7 |
Synonymes |
Phosphoric acid diisopropyl 2-piperidinoethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



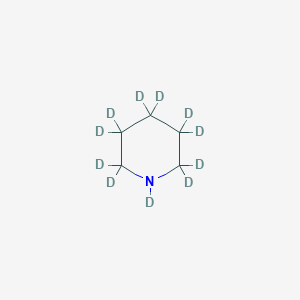
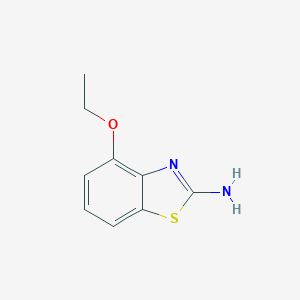

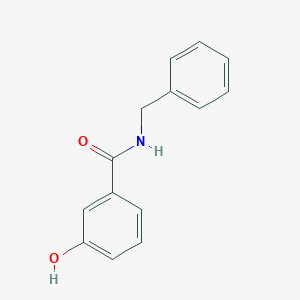
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
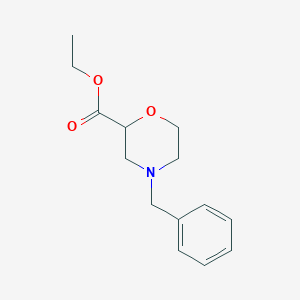
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)


